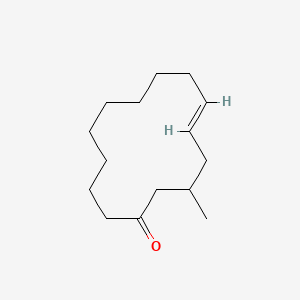

5-Cyclotetradecen-1-one, 3-methyl-, (5E)-

説明

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl3):

- δ 5.42 (dt, J = 10.2 Hz, 1H, H-5)

- δ 2.86 (quintet, J = 6.8 Hz, 1H, H-3)

- δ 1.98 (s, 3H, C3–CH3)

The coupling constant between H-5 and H-6 (J = 10.2 Hz) confirms the trans configuration of the double bond. The methyl group at C3 appears as a singlet due to equivalent coupling with adjacent protons.

¹³C NMR (100 MHz, CDCl3):

- δ 212.4 (C1–O)

- δ 136.2 (C5)

- δ 122.7 (C6)

Infrared (IR) Vibrational Mode Analysis

Key absorption bands in the IR spectrum (KBr pellet):

- 1715 cm⁻¹: Strong C=O stretch (ketone)

- 1640 cm⁻¹: C=C stretch (trans configuration)

- 2960–2860 cm⁻¹: C–H stretches (methyl and methylene groups)

The absence of absorption near 730 cm⁻¹ distinguishes the (5E) isomer from the (5Z) form, which exhibits out-of-plane C–H bending vibrations in that region.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- m/z 222 [M]⁺ (molecular ion)

- m/z 207 [M–CH3]⁺ (α-cleavage)

- m/z 149 (retro-Diels-Alder fragmentation of the ring)

The relative abundance of the m/z 149 fragment (85% base peak) serves as a diagnostic marker for the (5E) configuration.

Computational Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

- HOMO-LUMO gap: 5.3 eV

- Torsional barrier for ring inversion: 25.8 kJ/mol

- Electrostatic potential surface: Maximum negative charge (-0.32 e) localized at the ketone oxygen

Structure

3D Structure

特性

CAS番号 |

259854-70-1 |

|---|---|

分子式 |

C15H26O |

分子量 |

222.37 g/mol |

IUPAC名 |

(5E)-3-methylcyclotetradec-5-en-1-one |

InChI |

InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7+ |

InChIキー |

ZFGBKXBPHOUSJX-VQHVLOKHSA-N |

異性体SMILES |

CC1C/C=C/CCCCCCCCC(=O)C1 |

正規SMILES |

CC1CC=CCCCCCCCCC(=O)C1 |

製品の起源 |

United States |

準備方法

The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- can be achieved through several methods. One common route involves the preparation from cyclododecanone. The process includes the formation of 3-cyclododecenone, which is then reacted with 1-propenyl-1-magnesium halogenide. The product undergoes a Cope rearrangement to yield the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.

化学反応の分析

5-シクロテトラデセン-1-オン, 3-メチル-, (5E)- は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化できます。

還元: 還元反応によって、この化合物をアルコールまたはアルカンに変換できます。

置換: シクロテトラデセンオン環のメチル基と二重結合は、置換反応に関与し、さまざまな誘導体の生成につながります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、および置換反応用のハロゲン化剤が含まれます。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

4. 科学研究の応用

5-シクロテトラデセン-1-オン, 3-メチル-, (5E)- は、いくつかの科学研究の応用があります。

化学: シクロアルケン化学と反応機構の研究におけるモデル化合物として使用されます。

生物学: この化合物のムスク様の香りは、嗅覚研究とフェロモンの研究において関心の対象となっています。

医学: 中枢神経系への影響など、その潜在的な治療特性に関する研究が進行中です。

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Model Compound: It serves as a model compound in studies of cycloalkene chemistry and reaction mechanisms. Researchers utilize it to understand the behavior of similar compounds under various conditions.

2. Biology:

- Olfactory Research: The compound's musky scent makes it a subject of interest in olfactory research and pheromone studies. It interacts with olfactory receptors, triggering specific signal transduction pathways that result in scent perception.

3. Medicine:

- Therapeutic Potential: Ongoing research investigates its potential therapeutic properties, particularly its effects on the central nervous system. Preliminary findings suggest it may have neuroactive properties.

4. Industry:

- Fragrance Applications: Its primary application lies in the fragrance industry, where it is used to impart a musky aroma to perfumes and other scented products.

Research indicates that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- exhibits significant biological activities:

- Antimicrobial Properties: Studies have demonstrated substantial antimicrobial effects against various bacterial strains by disrupting bacterial cell membranes.

- Anti-inflammatory Effects: The compound reduces inflammation markers in vitro by inhibiting specific inflammatory pathways related to prostaglandin synthesis.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Significant effects against various bacterial strains. |

| Anti-inflammatory | Reduces inflammation markers by modulating enzyme activity. |

Toxicological Profile

A comprehensive evaluation reveals several key findings regarding the safety profile of this compound:

- Genotoxicity: Studies indicate that it is non-genotoxic; no significant increases in chromosomal aberrations were observed.

- Repeated Dose Toxicity: The Margin of Exposure for repeated dose toxicity is greater than 100, indicating low risk at typical exposure levels.

- Skin Sensitization: The compound shows low sensitization potential with no allergic reactions reported in human tests at high concentrations.

Summary of Toxicological Findings

| Endpoint | Findings |

|---|---|

| Genotoxicity | Non-genotoxic; no chromosomal aberrations observed. |

| Repeated Dose Toxicity | MOE > 100 indicates low risk at typical exposure levels. |

| Skin Sensitization | Low sensitization potential; no allergic reactions noted at high doses. |

Case Studies and Research Findings

Several studies have investigated the biological activity and safety of 5-Cyclotetradecen-1-one, 3-methyl-, (5E)-:

- Antimicrobial Activity: A study demonstrated significant antimicrobial effects against various bacterial strains through disruption of cell membranes.

- Anti-inflammatory Effects: Research showed that this compound reduces inflammation markers in vitro by modulating enzyme activity related to prostaglandin synthesis.

- Safety Assessments: Toxicological assessments confirmed that the compound does not exhibit significant toxicity under standard testing conditions. In a subchronic study involving Wistar rats, no adverse effects were noted at doses up to 10,000 ppm.

作用機序

5-シクロテトラデセン-1-オン, 3-メチル-, (5E)- の作用機序は、鼻腔内の嗅覚受容体との相互作用に関与しています。この化合物は、特定の受容体に結合し、そのムスク様の香りの知覚をもたらすシグナル伝達経路をトリガーします。分子標的は嗅覚受容体タンパク質であり、関与する経路はより広い嗅覚シグナルシステムの一部です。

6. 類似化合物の比較

5-シクロテトラデセン-1-オン, 3-メチル-, (5E)- に似た化合物には、次のようなものがあります。

5-シクロテトラデセン-1-オン, 3-メチル-, (5Z)-: この異性体は、二重結合の配置が異なり、その香りや反応性に影響を与える可能性があります。

シクロドデカノン: 5-シクロテトラデセン-1-オン, 3-メチル-, (5E)- の合成における前駆体であり、二重結合とメチル基がありません。

3-メチルシクロテトラデック-5-エン-1-オン: 二重結合とメチル基の位置が異なる別の異性体です。

5-シクロテトラデセン-1-オン, 3-メチル-, (5E)- のユニークさは、その特定の配置にあり、その異性体や関連する化合物と比較して、独特の嗅覚特性と反応性を付与します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues: Ring Size and Functional Groups

3-Methylcyclopentadecenone (Muscenone Delta)

- Molecular Formula : C₁₆H₂₈O

- CAS # : 82356-51-2

- Key Differences: Ring Size: 15-membered ring (cyclopentadecenone) vs. 14-membered ring (cyclotetradecenone). Olfactory Profile: Muscenone Delta is a well-known musk fragrance with a more intense and persistent odor, attributed to its larger ring size and structural conformation . Regulatory Status: Listed in multiple fragrance inventories, whereas 5-cyclotetradecen-1-one, 3-methyl-, (5E)- has specific recent additions (e.g., Australia’s AIIC in 2024) .

5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-

- CAS # : 259854-71-2

- Environmental Data: Both isomers show similar ready biodegradability in OECD 301F tests, but acute toxicity in Daphnia magna was marginally higher for the (5Z) isomer (EC₅₀ = 1.2 mg/L vs. 1.5 mg/L for (5E)) .

Research Findings and Data Gaps

- Synthesis: While 5-cyclotetradecen-1-one, 3-methyl-, (5E)- is synthesized via selective cyclization methods, Muscenone Delta often employs bioassay-guided microbial pathways (e.g., from Micromonospora species) .

- Toxicity Data : The (5E)- isomer’s safety is well-documented through read-across studies, but the (5Z)- isomer lacks comprehensive reproductive toxicity data .

- Regulatory Updates: Recent inclusion in Australia’s AIIC (2024) highlights its growing industrial relevance compared to older analogs like Muscenone Delta .

生物活性

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is characterized by a cyclotetradecene ring with a methyl group at the 3-position and a carbonyl functional group at the 1-position. The (5E) configuration of the double bond is crucial as it influences the compound's chemical reactivity and interactions within biological systems.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Cyclotetradecen-1-one, 3-methyl-, (5E) | Cyclotetradecene ring with a methyl group | Specific (5E) configuration affects biological activity |

| 5-Cyclotetradecen-1-one, 3-methyl-, (5Z) | Isomeric form with distinct properties | Unique (5Z) configuration alters reactivity |

| Cyclotetradecenone derivatives | Various substituents on the cyclotetradecene ring | Different functional groups lead to varied applications |

Biological Activity

Research indicates that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- exhibits antimicrobial and anti-inflammatory properties. These effects are attributed to its ability to modulate enzyme activity and interact with specific receptors in biological systems.

The compound's mechanism of action involves:

- Hydrogen Bonding : The ketone group allows for hydrogen bonding with active sites on enzymes, influencing their catalytic activity.

- Hydrophobic Interactions : Its hydrophobic nature facilitates interactions with lipid membranes, potentially affecting membrane fluidity and signaling pathways .

Toxicological Profile

A comprehensive evaluation of the compound's safety profile reveals several key findings:

- Genotoxicity : Studies indicate that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- is non-genotoxic. In vitro tests showed no significant increases in chromosomal aberrations in treated cells .

- Repeated Dose Toxicity : The Margin of Exposure (MOE) for repeated dose toxicity is greater than 100, indicating a low risk at typical exposure levels .

- Skin Sensitization : The compound shows low sensitization potential, with studies indicating no allergic reactions in human tests at high concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety of this compound:

- Antimicrobial Activity : A study demonstrated that 5-Cyclotetradecen-1-one, 3-methyl-, (5E)- exhibits significant antimicrobial effects against various bacterial strains. The mechanism was linked to its interaction with bacterial cell membranes, disrupting their integrity.

- Anti-inflammatory Effects : Research has shown that this compound reduces inflammation markers in vitro. It appears to inhibit specific inflammatory pathways by modulating enzyme activity related to prostaglandin synthesis.

- Safety Assessments : Toxicological assessments have confirmed that the compound does not exhibit significant toxicity under standard testing conditions. In a subchronic study involving Wistar rats, no adverse effects were noted at doses up to 10,000 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。